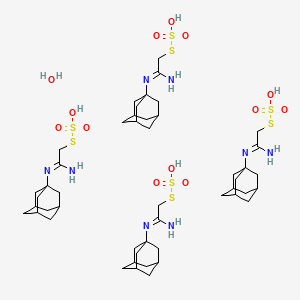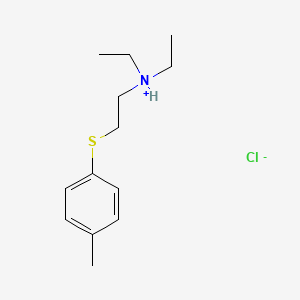
N-(Acetyloxy)-N-(4-phenoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ACETAMIDE,N-(ACETYLOXY)-N-(4-PHENOXYPHENYL)-: is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group, an acetyloxy group, and a phenoxyphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-(ACETYLOXY)-N-(4-PHENOXYPHENYL)- typically involves the following steps:
Formation of the Acetamide Group: This can be achieved by reacting an amine with acetic anhydride or acetyl chloride under mild conditions.
Introduction of the Acetyloxy Group: The acetyloxy group can be introduced through esterification reactions, often using acetic acid and a suitable catalyst.
Attachment of the Phenoxyphenyl Group: This step may involve a nucleophilic substitution reaction where a phenol derivative reacts with a halogenated aromatic compound.
Industrial Production Methods
In an industrial setting, the production of ACETAMIDE,N-(ACETYLOXY)-N-(4-PHENOXYPHENYL)- would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
ACETAMIDE,N-(ACETYLOXY)-N-(4-PHENOXYPHENYL)-: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into a more reduced form, potentially altering its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
科学的研究の応用
ACETAMIDE,N-(ACETYLOXY)-N-(4-PHENOXYPHENYL)-:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
作用機序
The mechanism by which ACETAMIDE,N-(ACETYLOXY)-N-(4-PHENOXYPHENYL)- exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
類似化合物との比較
ACETAMIDE,N-(ACETYLOXY)-N-(4-PHENOXYPHENYL)-: can be compared to other similar compounds, such as:
N-(4-Phenoxyphenyl)acetamide: Lacks the acetyloxy group, which may affect its reactivity and applications.
N-(Acetyloxy)-N-phenylacetamide: Lacks the phenoxyphenyl group, potentially altering its biological activity.
The uniqueness of ACETAMIDE,N-(ACETYLOXY)-N-(4-PHENOXYPHENYL)- lies in its specific combination of functional groups, which can confer distinct chemical and biological properties.
特性
CAS番号 |
71708-97-9 |
|---|---|
分子式 |
C16H15NO4 |
分子量 |
285.29 g/mol |
IUPAC名 |
(N-acetyl-4-phenoxyanilino) acetate |
InChI |
InChI=1S/C16H15NO4/c1-12(18)17(21-13(2)19)14-8-10-16(11-9-14)20-15-6-4-3-5-7-15/h3-11H,1-2H3 |
InChIキー |
AXPFYEJZVXEOHK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C1=CC=C(C=C1)OC2=CC=CC=C2)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-bromo-N-[(2-hydroxyphenyl)methyl]acetamide](/img/structure/B13775375.png)

![2,3,9,10-Tetrabromo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1,3,8,10,15-pentaene-5,7,12,14-tetrone](/img/structure/B13775390.png)


![2-[[4-[(6-Chlorobenzothiazol-2-YL)azo]phenyl]ethylamino]ethyl acetate](/img/structure/B13775396.png)
![ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate](/img/structure/B13775404.png)



